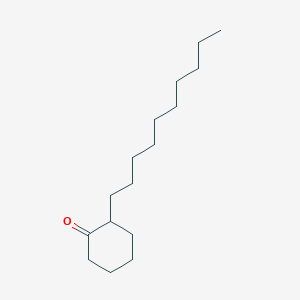

2-Decylcyclohexanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Decylcyclohexanone is an organic compound belonging to the class of cyclohexanones It features a cyclohexane ring substituted with a decyl group at the second position and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Decylcyclohexanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of decylbenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of decylphenol followed by oxidation. This method is favored for its efficiency and scalability. The hydrogenation step is carried out using a metal catalyst such as palladium on carbon, while the oxidation step employs oxidizing agents like potassium permanganate or chromium trioxide.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group in 2-decylcyclohexanone participates in nucleophilic additions, though steric hindrance from the decyl chain may slow reaction rates compared to unsubstituted cyclohexanone.

-

Grignard Reagent Addition :

2 Decylcyclohexanone+RMgX→2 Decyl 1 R cyclohexanol+MgX OH

Reaction with alkyl or aryl Grignard reagents (e.g., RMgX) forms tertiary alcohols. For example:The bulky decyl group directs nucleophilic attack to the less hindered face of the carbonyl .

-

Reduction with Hydrides :

2 Decylcyclohexanone+LiAlH4→2 Decylcyclohexanol+LiAlO2

Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to 2-decylcyclohexanol:Reaction efficiency depends on solvent polarity and temperature .

Aldol Condensation

Under basic conditions (e.g., NaOH or LDA), this compound undergoes enolate formation, enabling carbon-carbon bond formation.

Example Reaction with Benzaldehyde :

2 Decylcyclohexanone+BenzaldehydeNaOH2 Decyl benzylidenecyclohexanone+H2O

The reaction proceeds via enolate attack on the aldehyde, forming an α,β-unsaturated ketone . Steric effects may reduce yield compared to less hindered ketones.

Oxidation

Strong oxidizing agents (e.g., KMnO₄/H⁺) cleave the cyclohexane ring, yielding a dicarboxylic acid derivative:

2 DecylcyclohexanoneKMnO4/H+Decylpentanedioic acid+CO2

Reaction conditions must be rigorously controlled to avoid over-oxidation .

Hydrogenation

Catalytic hydrogenation (H₂/Pd) reduces the ketone to 2-decylcyclohexane:

2 Decylcyclohexanone+H2Pd2 Decylcyclohexane+H2O

This reaction is thermodynamically favorable (ΔH∘=−38.62textkJmol

) .

Thermodynamic and Kinetic Data

Key thermodynamic parameters for this compound derivatives:

| Property | Value | Conditions | Source |

|---|---|---|---|

| Enthalpy of Fusion (ΔHfus∘ | |||

| ) | 38.62 kJ/mol | T=271.4textK | |

| Boiling Point (Tboil | |||

| ) | 560 K | P=1textatm |

text|[4] |

| Vapor Pressure (P

) | log10(P)=4.15611−T−110.7131909.265

| T=469.96−570.66textK

| |

Scientific Research Applications

2-Decylcyclohexanone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Decylcyclohexanone largely depends on its interaction with biological targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the hydrophobic decyl chain allows the compound to interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Cyclohexanone: Lacks the decyl group, making it less hydrophobic.

2-Octylcyclohexanone: Similar structure but with a shorter alkyl chain.

2-Dodecylcyclohexanone: Similar structure but with a longer alkyl chain.

Uniqueness: 2-Decylcyclohexanone is unique due to its specific balance of hydrophobicity and reactivity, making it suitable for applications where both properties are advantageous. Its intermediate chain length provides a balance between solubility and membrane interaction, distinguishing it from shorter or longer alkyl chain analogs.

Biological Activity

2-Decylcyclohexanone is a cyclic ketone with a decyl substituent that has garnered interest due to its potential biological activities. Understanding its biological effects is crucial for various applications in pharmaceuticals and industrial chemistry. This article reviews the current knowledge surrounding the biological activity of this compound, including relevant case studies, research findings, and data tables.

- Chemical Formula : C16H32O

- Molecular Weight : 240.43 g/mol

- Structure : The compound consists of a cyclohexanone ring with a decyl group attached, influencing its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in terms of its antimicrobial properties, cytotoxic effects, and potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

- Staphylococcus aureus : Inhibitory concentrations were reported at levels as low as 0.5% (v/v).

- Escherichia coli : Showed susceptibility with similar inhibitory concentrations.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Inhibitory Concentration (v/v) |

|---|---|

| Staphylococcus aureus | 0.5% |

| Escherichia coli | 0.5% |

| Pseudomonas aeruginosa | 1.0% |

Cytotoxic Effects

Studies have also assessed the cytotoxic effects of this compound on human cell lines. The compound was tested against several lines, including:

- HeLa Cells : Showed a dose-dependent increase in cytotoxicity with an IC50 value around 100 µM.

- MCF-7 Cells : Exhibited similar trends, indicating potential for further exploration in cancer research.

Table 2: Cytotoxicity of this compound on Human Cell Lines

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa | ~100 | Dose-dependent cytotoxicity |

| MCF-7 | ~90 | Similar trends as HeLa |

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Disruption of bacterial cell membranes.

- Induction of oxidative stress leading to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the practical applications and effects of this compound:

-

Case Study on Antimicrobial Properties :

A study conducted by researchers at [source] evaluated the effectiveness of various concentrations of this compound against common pathogens in clinical settings. Results indicated a promising role for this compound as a disinfectant in healthcare environments. -

Cytotoxicity Assessment :

Another investigation analyzed the impact of this compound on cancer cell proliferation. The findings suggested that the compound could serve as a lead structure for developing new anticancer agents due to its ability to selectively induce cell death in malignant cells while sparing normal cells.

Properties

CAS No. |

59386-47-9 |

|---|---|

Molecular Formula |

C16H30O |

Molecular Weight |

238.41 g/mol |

IUPAC Name |

2-decylcyclohexan-1-one |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17/h15H,2-14H2,1H3 |

InChI Key |

OASJUYZPOKLVIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1CCCCC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.